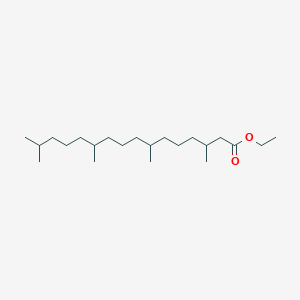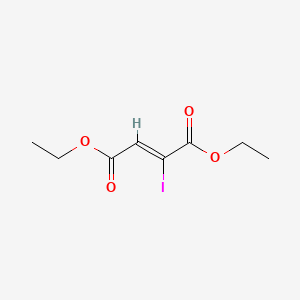
Diethyl iodofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl iodofumarate is an organic compound that belongs to the class of iodinated fumarates It is characterized by the presence of two ethyl ester groups and an iodine atom attached to the fumarate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl iodofumarate can be synthesized through the iodination of diethyl fumarate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the addition of iodine to the double bond of diethyl fumarate, followed by the elimination of hydrogen iodide to form the iodinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl iodofumarate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to diethyl fumarate by using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Substitution: Corresponding substituted fumarates.
Reduction: Diethyl fumarate.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl iodofumarate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a radiolabeling agent.
Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine.
Industry: Utilized in the synthesis of iodinated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of diethyl iodofumarate involves the reactivity of the iodine atom and the double bond in the fumarate backbone. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl fumarate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Dimethyl fumarate: Similar structure but with methyl ester groups instead of ethyl, leading to different physical properties.
Diethyl maleate: Isomer of diethyl fumarate with a cis configuration, resulting in different reactivity.
Uniqueness
Diethyl iodofumarate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and radiotherapy. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
38318-63-7 |
|---|---|
Fórmula molecular |
C8H11IO4 |
Peso molecular |
298.07 g/mol |
Nombre IUPAC |
diethyl (Z)-2-iodobut-2-enedioate |
InChI |
InChI=1S/C8H11IO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
Clave InChI |
JIWZEOZISPXCRS-WAYWQWQTSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C(=O)OCC)\I |
SMILES canónico |
CCOC(=O)C=C(C(=O)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
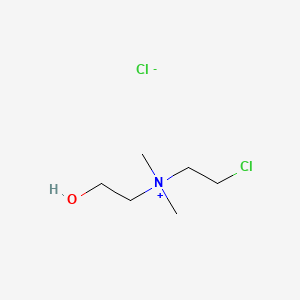
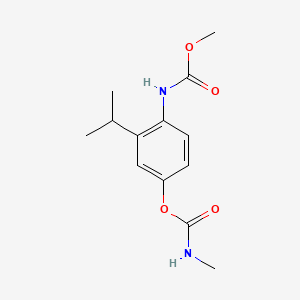
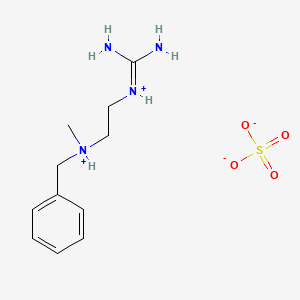
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)


